molecular formula C15H22N+ B458837 2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM

2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM

Katalognummer: B458837
Molekulargewicht: 216.34g/mol
InChI-Schlüssel: ROYXTWGZVNFOEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM is a chemical compound with the molecular formula C15H22N+ It is a member of the isoindolium family, characterized by a cyclohexyl and a methyl group attached to the isoindolium core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM typically involves the reaction of cyclohexylmethylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the isoindolium ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: The isoindolium ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the isoindolium ring.

Wissenschaftliche Forschungsanwendungen

2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-cyclohexyl-2,3-dihydro-1H-isoindole
  • 2-methyl-2,3-dihydro-1H-isoindolium
  • 2-cyclohexyl-2-methyl-1H-isoindole

Uniqueness

2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM is unique due to the presence of both cyclohexyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C15H22N+

Molekulargewicht

216.34g/mol

IUPAC-Name

2-cyclohexyl-2-methyl-1,3-dihydroisoindol-2-ium

InChI

InChI=1S/C15H22N/c1-16(15-9-3-2-4-10-15)11-13-7-5-6-8-14(13)12-16/h5-8,15H,2-4,9-12H2,1H3/q+1

InChI-Schlüssel

ROYXTWGZVNFOEZ-UHFFFAOYSA-N

SMILES

C[N+]1(CC2=CC=CC=C2C1)C3CCCCC3

Kanonische SMILES

C[N+]1(CC2=CC=CC=C2C1)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.